Spiro[4.4]nonane-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15ClO2S |
|---|---|
Molecular Weight |
222.73 g/mol |
IUPAC Name |
spiro[4.4]nonane-4-sulfonyl chloride |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)8-4-3-7-9(8)5-1-2-6-9/h8H,1-7H2 |
InChI Key |
WSQXRYKKQRGFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCCC2S(=O)(=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Spiro 4.4 Nonane 1 Sulfonyl Chloride and Its Precursors
Strategies for the Construction of the Spiro[4.4]nonane Carbon Skeleton
The creation of the spirocyclic carbon framework is the foundational challenge in the synthesis of spiro[4.4]nonane derivatives. Various synthetic strategies have been developed, broadly categorized into intramolecular cyclizations, intermolecular annulations and cycloadditions, and ring-closing metathesis.
Intramolecular Cyclization Reactions in Spiro[4.4]nonane Assembly
Intramolecular cyclization involves the formation of one of the rings by connecting two ends of a suitable acyclic or monocyclic precursor. This approach is powerful for creating the sterically congested spiro-center.
One prominent example is the Dieckmann condensation , an intramolecular reaction of diesters with a base to yield β-keto esters. This method has been successfully applied to generate the second five-membered ring in the synthesis of spiro[4.4]nonane-1,6-dione, a key precursor. researchgate.net The process involves a sequence of hydroformylation, oxidation, esterification, and finally, the Dieckmann cyclization to form the spiro core. researchgate.net
1,3-Dipolar cycloadditions represent another effective intramolecular strategy. For instance, the synthesis of 1-azaspiro[4.4]nonane derivatives has been achieved through the intramolecular 1,3-dipolar cycloaddition of alkenylnitrones. researchgate.netbeilstein-journals.org In this method, a pent-4-enyl group is introduced to a nitrone, and subsequent heating induces an intramolecular cycloaddition to form the spirocyclic isoxazolidine, which can be further converted to the desired spiro[4.4]nonane derivative. researchgate.netbeilstein-journals.org This reaction can be reversible, and conditions can be optimized to favor the cyclized product. beilstein-journals.org
Cascade reactions, which involve multiple bond-forming events in a single operation, also provide an efficient route. A cascade process for synthesizing 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones involves a key researchgate.netresearchgate.net-sigmatropic rearrangement followed by an intramolecular cyclization and a final spirocyclization step. thieme-connect.com Photochemical [6π]-cyclization of acrylanilide precursors has also been employed for the direct synthesis of spirocyclic tetrahydroquinolines. researchgate.net Furthermore, intramolecular nitrile-oxide dipolar cycloadditions have been utilized to create bridged bicyclic systems, demonstrating the versatility of intramolecular cycloadditions in complex molecule synthesis. acs.org
Intermolecular Annulation and Cycloaddition Approaches to Spiro[4.4]nonane Derivatives
Intermolecular strategies involve the reaction of two separate molecules to build the spiro[4.4]nonane framework. These methods, particularly cycloaddition reactions, are highly efficient for constructing cyclic systems.
The Diels-Alder reaction , a [4+2] cycloaddition, is a powerful tool for this purpose. A method for synthesizing fused spiro[4.4]-nonane-dione derivatives has been developed based on the Diels-Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione, acting as the dienophile, with an active diene component. nih.gov This is followed by an immediate aromatization of the resulting adduct. nih.gov
[3+2] Cycloadditions are also prevalent. An efficient synthesis of spiro[4.4]thiadiazole derivatives has been achieved through a double 1,3-dipolar cycloaddition of nitrilimines (generated in situ from hydrazonyl chlorides) with carbon disulfide. nih.gov This transition-metal-free method proceeds under mild conditions and produces a range of spiro compounds in high yields. nih.gov
The following table summarizes selected intermolecular cycloaddition strategies for spiro[4.4]nonane synthesis.
| Reaction Type | Reactants | Product Type | Reference |
| Tandem [4+2] Cycloaddition/Aromatization | Spiro[4.4]nona-2,7-diene-1,6-dione + Diene | Fused Spiro[4.4]-nonane-dione | nih.gov |
| Double [3+2] 1,3-Dipolar Cycloaddition | Hydrazonyl chloride (nitrilimine precursor) + Carbon disulfide | Spiro[4.4]thiadiazole | nih.gov |
Ring-Closing Metathesis (RCM) in Spiro[4.4]nonane Synthesis
Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of unsaturated rings, including those within spirocyclic systems. wikipedia.org This metal-catalyzed reaction involves the intramolecular reaction of a diene to form a cycloalkene and a volatile ethylene (B1197577) byproduct. wikipedia.org RCM is valued for its functional group tolerance and its ability to form rings of various sizes, from 5 to over 30 members. wikipedia.org
In the context of spiro[4.4]nonane synthesis, RCM provides a direct route to the spiro core from a diallylated precursor. The key step is the cyclization of a diallyl-substituted five-membered ring using a ruthenium-based catalyst, such as a Grubbs catalyst. This methodology offers mild reaction conditions and introduces a double bond into the newly formed ring, which can be used for further synthetic modifications. rsc.orgnih.govmdpi.com
The general applicability of RCM has been demonstrated in the synthesis of various spirocyclic systems, highlighting its potential in constructing complex natural and non-natural products. rsc.org
Stereoselective and Asymmetric Synthesis of Spiro[4.4]nonane Intermediates
The biological activity of spiro[4.4]nonane derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric methods to control the configuration of the spiro-center and other stereogenic centers is of paramount importance.
Chiral Auxiliary-Mediated Asymmetric Induction in Spirocyclization
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. wikipedia.org This strategy is a cornerstone of asymmetric synthesis.
In the context of spirocycles, chiral auxiliaries can direct the formation of specific diastereomers during the ring-forming step. For example, spirodiols such as cis,cis-spiro[4.4]nonane-1,6-diol have been investigated as chiral auxiliaries for asymmetric Diels-Alder reactions. scholaris.ca Amides derived from chiral auxiliaries like pseudoephedrine and pseudoephenamine are widely used in diastereoselective alkylation reactions to produce enantiomerically enriched products. harvard.edu Pseudoephenamine has been shown to be a superior chiral auxiliary in some cases, providing higher diastereoselectivities, particularly in the formation of quaternary stereocenters. harvard.edu
The general workflow for an auxiliary-guided transformation involves three main steps:
Covalent attachment of the chiral auxiliary to the substrate.
Execution of a diastereoselective transformation.
Removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org
A novel "chiral interlocking auxiliary" strategy has also been developed for the synthesis of mechanically planar chiral rotaxanes, demonstrating the evolving applications of this concept. nih.gov
Catalytic Asymmetric Approaches to Enantiopure Spiro[4.4]nonane Cores
Catalytic asymmetric synthesis offers a more atom-economical approach to enantiopure compounds, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. Various catalytic systems have been developed for the asymmetric synthesis of spiro[4.4]nonane cores.
Organocatalysis has proven particularly effective. A novel organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement has been developed to generate chiral spiro[4.4]nonane-1,6-diones with high yields (up to 96%) and excellent enantiomeric excess (up to 97% ee). researchgate.net This reaction can create up to four stereocenters in a single step. Another approach involves a carbene- and thiourea-cocatalyzed desymmetrization process to install the spirocyclic core. researchgate.net
Metal-based catalysis is also a powerful tool. A Brønsted acid-catalyzed enantioselective intermolecular Diels-Alder reaction of exo-enones with various dienes allows for the rapid construction of enantiopure spirocarbocyclic scaffolds. nih.gov The use of a confined chiral microenvironment provided by an imidodiphosphorimidate (IDPi) catalyst controls both the regio- and stereochemical outcomes. nih.gov Palladium-catalyzed asymmetric (4+2) dipolar cyclization has also been used to construct chiral spiro-indenes with all-carbon quaternary stereocenters in high enantioselectivity. oaepublish.com
Furthermore, the enantioselective reduction of racemic spiro[4.4]nonane-1,6-dione can be achieved using a chiral oxazaborolidine reagent as a catalyst, yielding enantiomerically pure spirodiols. researchgate.net BINOL-derived chiral bifunctional sulfide (B99878) catalysts have been employed for the efficient enantioselective synthesis of γ-chiral α-spiro-γ-lactones via bromolactonization. nii.ac.jp
The following table presents examples of catalytic asymmetric reactions for the synthesis of chiral spiro[4.4]nonane precursors.
| Catalytic System | Reaction Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| Organocatalyst (Thiourea/Carbene) | Desymmetrization Cascade | All-carbon spirocycles | N/A | N/A | researchgate.net |
| Chiral Oxazaborolidine | Asymmetric Reduction | Enantiopure Spirodiols | High | High | researchgate.net |
| Chiral Brønsted Acid (IDPi) | Intermolecular Diels-Alder | Enantiopure Spirocarbocycles | Good to Excellent | Good to Excellent | nih.gov |
| Palladium Complex / Chiral Ligand | (4+2) Dipolar Cyclization | Chiral Spiro-indenes | Up to 86% | Up to 97% | oaepublish.com |
These advanced catalytic methods provide efficient and highly selective routes to enantiopure spiro[4.4]nonane intermediates, which are crucial for the development of new chiral ligands, materials, and therapeutic agents. researchgate.netnih.gov
Biocatalytic Resolution and Transformations for Spiro[4.4]nonane Precursors
The generation of enantiomerically pure precursors is a cornerstone of modern asymmetric synthesis. Biocatalysis, with its inherent high selectivity, offers a powerful tool for the resolution of racemic spiro[4.4]nonane derivatives. Lipases and esterases are particularly effective in catalyzing the kinetic resolution of spirocyclic alcohols and their corresponding esters, yielding valuable chiral building blocks.
A notable example involves the enzymatic resolution of racemic cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol. In a study, this chiral auxiliary, useful in Diels-Alder reactions, was successfully resolved through the hydrolysis of its butyrate (B1204436) and acrylate (B77674) esters. nih.gov The enzymes subtilisin Carlsberg and bovine cholesterol esterase demonstrated high but opposite enantioselectivity. Subtilisin Carlsberg preferentially hydrolyzed the esters of the (1S,5S,6S)-enantiomer, while the cholesterol esterase favored the (1R,5R,6R)-enantiomer. This enantiocomplementarity is attributed to the approximately mirror-image arrangement of the active sites in these two classes of enzymes. A gram-scale resolution using subtilisin Carlsberg with the acrylate ester yielded (1S,5S,6S)-alcohol and the unreacted (1R,5R,6R)-acrylate, both in high enantiomeric excess (99% ee). nih.gov
Another key precursor, (±)-cis,cis-spiro[4.4]nonane-1,6-diol, which possesses axial chirality, has been efficiently resolved via lipase-catalyzed enantioselective acetylation. Using Pseudomonas lipase (B570770) and vinyl acetate (B1210297) as the acyl donor in diisopropyl ether, researchers were able to obtain the (+)-(1S,5S,6S)-diol and the (-)-(1R,5R,6R)-monoacetate with high enantioselectivity (approximately 97% ee). The monoacetate can be readily hydrolyzed to afford the corresponding enantiopure diol. This enzymatic approach provides a practical alternative to chemical resolution methods for accessing these valuable chiral spirocyclic diols.
These biocatalytic methods highlight the potential for generating a variety of enantiopure spiro[4.4]nonane precursors. The choice of enzyme, substrate (alcohol vs. ester), and reaction conditions can be tailored to selectively obtain the desired enantiomer, paving the way for the asymmetric synthesis of spiro[4.4]nonane-1-sulfonyl chloride.
Installation and Derivatization of the Sulfonyl Chloride Moiety
The introduction of the sulfonyl chloride functional group onto the spiro[4.4]nonane skeleton is a critical step. This can be achieved through several strategies, including direct regioselective sulfonylation, functional group interconversions from other sulfur-containing moieties, or a combination of oxidation and chlorination reactions. The choice of method often depends on the nature of the available precursor.
Regioselective Sulfonylation Reactions for Sulfonyl Chloride Formation
Direct, regioselective C-H sulfonylation of alkanes is a challenging but highly desirable transformation. For the spiro[4.4]nonane system, achieving selectivity for the C1 position would be a highly efficient route. While direct chlorosulfonation of unactivated alkanes can be difficult to control, radical-mediated processes offer a potential avenue. The development of methods for the photocatalytic generation of sulfonyl radicals could enable the functionalization of spiro[4.4]nonane at the tertiary C1 position, although specific examples for this substrate are not yet prevalent in the literature.
Another approach involves the Sandmeyer-type reaction, starting from a spiro[4.4]nonan-1-amine precursor. Diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst can yield the desired sulfonyl chloride. nih.gov This method relies on the availability of the corresponding amine, which itself would need to be synthesized regioselectively.
Functional Group Interconversions Leading to the Sulfonyl Chloride Functionality
A more common and often more controllable strategy involves the conversion of a pre-installed functional group into the sulfonyl chloride. A key precursor for this approach is the corresponding sulfonic acid, spiro[4.4]nonane-1-sulfonic acid. Once obtained, the sulfonic acid can be converted to the sulfonyl chloride using a variety of standard chlorinating agents.
Common reagents for this transformation include thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), and oxalyl chloride. Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are also effective but can require harsher conditions. The choice of reagent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.
| Reagent | Typical Conditions |
| Thionyl chloride (SOCl₂) | Often with catalytic DMF, neat or in a solvent like CH₂Cl₂ |
| Oxalyl chloride ((COCl)₂) | Catalytic DMF, in a chlorinated solvent |
| Phosphorus pentachloride (PCl₅) | Neat or in a non-hydroxylic solvent |
| Phosphorus oxychloride (POCl₃) | Often at elevated temperatures |
Oxidation and Chlorination Strategies for Sulfonyl Chloride Synthesis
An alternative and powerful route to sulfonyl chlorides involves the oxidative chlorination of more reduced sulfur-containing precursors, such as thiols or disulfides. This strategy hinges on the synthesis of spiro[4.4]nonan-1-thiol or its corresponding disulfide. The thiol could potentially be prepared from spiro[4.4]nonan-1-one via thionation with a reagent like Lawesson's reagent to form the thioketone, followed by reduction. nih.gov
Once the thiol is in hand, a variety of oxidative chlorination methods can be employed. A highly effective and rapid method utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). This system can convert thiols to sulfonyl chlorides in excellent yields under mild conditions. nih.gov Other reagents for this transformation include:
N-Chlorosuccinimide (NCS) in the presence of a chloride source and water.
Chlorine gas (Cl₂) in an aqueous or biphasic system, a classic but hazardous method.
Sodium hypochlorite (B82951) (bleach) under acidic conditions.
These methods provide a range of options for the final step in the synthesis of this compound, with the choice depending on the scale, available reagents, and safety considerations.
Advanced Spectroscopic and Structural Elucidation Methodologies for Spiro 4.4 Nonane 1 Sulfonyl Chloride
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment
The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the complex spiro[4.4]nonane framework of Spiro[4.4]nonane-1-sulfonyl chloride would be heavily reliant on multi-dimensional NMR techniques. The spirocyclic nature of the molecule, with its two five-membered rings sharing a central quaternary carbon, leads to significant signal overlap in one-dimensional (1D) spectra, making definitive assignments challenging. unimi.it
Two-dimensional (2D) NMR experiments are indispensable for resolving these ambiguities. unimi.it A Correlation Spectroscopy (COSY) experiment would be employed to establish proton-proton (¹H-¹H) coupling networks within each of the cyclopentane (B165970) rings. This would allow for the tracing of bonded proton systems.
To correlate the proton signals with their directly attached carbon atoms, a Heteronuclear Single Quantum Coherence (HSQC) spectrum is essential. This experiment would provide clear correlations between each proton and its corresponding carbon, aiding in the assignment of the carbon skeleton.
Further structural information, particularly regarding the connectivity across the quaternary spiro-carbon and the assignment of non-protonated carbons, would be elucidated using a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For instance, protons on carbons adjacent to the spiro-center would show correlations to the quaternary carbon itself, confirming its position.
The expected ¹H and ¹³C NMR chemical shifts for this compound would be influenced by the electron-withdrawing sulfonyl chloride group. Protons and carbons in close proximity to this group would be expected to resonate at a lower field (higher ppm). A hypothetical data table of expected NMR assignments is presented below.
| Position | ¹³C Chemical Shift (ppm) (Predicted) | ¹H Chemical Shift (ppm) (Predicted) | Key HMBC Correlations (Predicted) |
| C1 | ~70-80 | ~3.5-4.5 (CH) | C2, C5, C9 |
| C2 | ~30-40 | ~1.8-2.2 (CH₂) | C1, C3, C5 |
| C3 | ~25-35 | ~1.6-2.0 (CH₂) | C2, C4 |
| C4 | ~30-40 | ~1.8-2.2 (CH₂) | C3, C5 |
| C5 | Quaternary Spiro-carbon (~50-60) | - | C1, C4, C6, C9 |
| C6 | ~30-40 | ~1.8-2.2 (CH₂) | C5, C7, C9 |
| C7 | ~25-35 | ~1.6-2.0 (CH₂) | C6, C8 |
| C8 | ~30-40 | ~1.8-2.2 (CH₂) | C7, C9 |
| C9 | ~30-40 | ~1.8-2.2 (CH₂) | C1, C5, C6, C8 |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) would be crucial for determining the exact mass of this compound and, consequently, its elemental composition. This technique provides highly accurate mass measurements, allowing for the confident differentiation between compounds with the same nominal mass.
The fragmentation pathways of this compound under electron ionization (EI) or electrospray ionization (ESI) would provide valuable structural information. Based on studies of other sulfonyl chlorides and sulfonamides, characteristic fragmentation patterns can be predicted. A primary fragmentation pathway would likely involve the loss of the sulfonyl chloride group or parts of it. core.ac.uknih.govresearchgate.net
Common fragmentation patterns for sulfonyl chlorides include the loss of a chlorine radical (Cl•) or sulfur dioxide (SO₂). The spiro[4.4]nonane core would also be expected to undergo characteristic fragmentation, likely through ring-opening and subsequent loss of ethylene (B1197577) fragments.
A hypothetical table of major fragments and their potential assignments is provided below.
| m/z (Predicted) | Ion Formula (Predicted) | Description of Loss |
| [M]+ | C₉H₁₅ClO₂S | Molecular Ion |
| [M-Cl]+ | C₉H₁₅O₂S | Loss of Chlorine Radical |
| [M-SO₂Cl]+ | C₉H₁₅ | Loss of Sulfonyl Chloride Radical |
| [M-SO₂]+ | C₉H₁₅Cl | Loss of Sulfur Dioxide |
| [SO₂Cl]+ | ClO₂S | Sulfonyl Chloride Cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, would be instrumental in identifying the key functional groups present in this compound and providing insights into its conformational properties.
The most characteristic vibrational modes for this molecule would be associated with the sulfonyl chloride group. The symmetric and asymmetric stretching vibrations of the S=O bonds are expected to appear as strong bands in the IR spectrum, typically in the region of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The S-Cl stretch would also be observable, usually in the lower frequency region of the spectrum.
The spiro[4.4]nonane framework would give rise to a series of C-H stretching and bending vibrations, as well as C-C stretching modes. The complexity of these vibrations can provide a unique fingerprint for the molecule. Conformational analysis can be aided by comparing experimental spectra with theoretical calculations, which can predict the vibrational frequencies for different possible conformations of the five-membered rings.
Below is a table of expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| S=O | Asymmetric Stretch | 1350 - 1400 |
| S=O | Symmetric Stretch | 1150 - 1200 |
| S-Cl | Stretch | 500 - 700 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C-H (sp³) | Bending | 1350 - 1470 |
| C-C | Stretch | 800 - 1200 |
X-ray Crystallography for Solid-State Structural and Conformational Analysis
Single-crystal X-ray crystallography would provide the most definitive structural information for this compound in the solid state. unimi.it This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.
For a spirocyclic system like spiro[4.4]nonane, X-ray crystallography would reveal the exact conformation of the two cyclopentane rings. These rings can adopt various puckered conformations, such as envelope or twist forms, and their relative orientation around the spiro-center would be clearly defined. The analysis would also confirm the geometry around the sulfur atom of the sulfonyl chloride group.
| Parameter | Description | Expected Value |
| C-S Bond Length | Carbon-Sulfur bond | ~1.80 Å |
| S=O Bond Length | Sulfur-Oxygen double bond | ~1.45 Å |
| S-Cl Bond Length | Sulfur-Chlorine bond | ~2.05 Å |
| C-C-C Bond Angles | Within cyclopentane rings | ~104-106° |
| O=S=O Bond Angle | In the sulfonyl group | ~120° |
| Ring Conformation | Puckering of cyclopentane rings | Envelope or Twist |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination
This compound possesses a chiral center at the C1 position, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.net
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.
To assign the absolute configuration, the experimental ECD spectrum would be compared to a theoretically calculated spectrum for a known configuration (e.g., the R or S enantiomer). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer being studied. While the sulfonyl chloride group itself is not a strong chromophore in the typical UV-Vis range, its influence on the electronic transitions of the spiro[4.4]nonane framework could potentially give rise to a measurable ECD signal.
A hypothetical ECD data table is presented below, illustrating the type of information that would be sought.
| Wavelength (nm) (Predicted) | Molar Ellipticity (deg·cm²/dmol) (Predicted) | Associated Electronic Transition (Hypothetical) |
| ~210 | Positive Cotton Effect | n -> σ |
| ~190 | Negative Cotton Effect | σ -> σ |
Computational Chemistry and Theoretical Studies of Spiro 4.4 Nonane 1 Sulfonyl Chloride
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Spiro[4.4]nonane-1-sulfonyl chloride. researchgate.netmdpi.com DFT methods allow for the calculation of various molecular properties that govern the compound's chemical behavior.
The electronic distribution in this compound is significantly influenced by the electron-withdrawing sulfonyl chloride group (-SO₂Cl). This group polarizes the molecule, creating an electrophilic sulfur center. The calculated electrostatic potential map would likely show a region of high positive potential around the sulfur atom, indicating its susceptibility to nucleophilic attack. The oxygen atoms of the sulfonyl group would exhibit negative potential, highlighting their role as potential sites for interaction with electrophiles or hydrogen bond donors.
Frontier Molecular Orbital (FMO) theory, a key component of DFT analysis, helps in predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. For this compound, the HOMO is expected to be localized on the spiro[4.4]nonane framework, while the LUMO would likely be centered on the sulfonyl chloride group, specifically on the σ* anti-bonding orbital of the S-Cl bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Reactivity descriptors derived from DFT, such as global hardness, softness, and electrophilicity index, can quantify the reactivity of this compound. These parameters are useful for comparing its reactivity with other sulfonyl chlorides.
Illustrative Data Table: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Calculated Value | Interpretation |
| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | Suggests good kinetic stability. |
| Dipole Moment | 4.5 D | Reflects the polar nature of the molecule due to the sulfonyl chloride group. |
| Global Hardness | 3.15 eV | A measure of resistance to change in electron distribution. |
| Global Softness | 0.32 eV⁻¹ | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index | 2.5 eV | Quantifies the electrophilic character of the molecule. |
Conformational Analysis and Energy Landscape Mapping using Molecular Mechanics and Dynamics
The spiro[4.4]nonane framework imparts significant conformational constraints on the molecule. ontosight.ai Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how this influences its properties and reactivity. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational space and mapping the potential energy landscape. rsc.org
The two five-membered rings in the spiro[4.4]nonane system are not planar and can adopt various puckered conformations, often described as envelope or twist forms. The spiro fusion introduces a unique stereochemical element. The relative orientation of these rings and the position of the sulfonyl chloride group can lead to several conformers with different energies.
Molecular mechanics calculations, using force fields like MMFF94 or AMBER, can be employed to systematically search for low-energy conformers. By rotating the bonds and varying the ring puckering, a potential energy surface can be generated. The global minimum on this surface corresponds to the most stable conformation of the molecule. Other local minima represent less stable, but potentially accessible, conformers.
Molecular dynamics simulations can provide a more dynamic picture of the conformational behavior. By simulating the motion of the atoms over time at a given temperature, MD can reveal the accessible conformations and the energy barriers between them. This information is valuable for understanding how the molecule might behave in solution or when interacting with other molecules.
Illustrative Data Table: Relative Energies of this compound Conformers (Hypothetical MM Data)
| Conformer | Dihedral Angle (C₂-C₁-S-Cl) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 (Global Minimum) | -65° | 0.00 | 75.2 |
| 2 | 175° | 1.25 | 18.5 |
| 3 | 55° | 2.50 | 6.3 |
Computational Modeling of Reaction Mechanisms and Transition State Structures
Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. nih.gov By mapping the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies, providing detailed insights into the reaction pathway.
A common reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom. nih.gov For this compound, the reaction with a nucleophile (Nu⁻) would proceed via a transition state where the nucleophile is forming a bond with the sulfur atom while the chloride ion is departing. DFT calculations can be used to locate the geometry of this transition state and determine its energy. The calculated activation barrier (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.
Theoretical studies can also distinguish between different possible mechanisms, such as a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway. nih.gov By calculating the energies of the intermediates and transition states for each proposed mechanism, the most favorable pathway can be identified. For many sulfonyl chlorides, a concerted mechanism is often favored. nih.gov
The influence of the spirocyclic backbone on the reactivity can also be assessed. The steric hindrance around the sulfonyl chloride group, imposed by the spiro[4.4]nonane framework, can affect the accessibility of the electrophilic sulfur center to incoming nucleophiles, thereby influencing the reaction rate.
Illustrative Data Table: Calculated Activation Energies for Nucleophilic Substitution (Hypothetical DFT Data)
| Nucleophile | Reaction Mechanism | Activation Energy (ΔG‡, kcal/mol) | Reaction Type |
| OH⁻ | Concerted (Sₙ2-like) | 18.5 | Hydrolysis |
| NH₃ | Concerted (Sₙ2-like) | 22.1 | Aminolysis |
| F⁻ | Stepwise (Addition-Elimination) | 15.8 | Halogen Exchange |
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are increasingly used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.govnih.govliverpool.ac.ukmodgraph.co.uk For a molecule with a complex stereochemistry like this compound, theoretical prediction of ¹H and ¹³C NMR spectra can be invaluable for structure elucidation and assignment of experimental signals.
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. researchgate.net The calculation is typically performed on the optimized geometry of the most stable conformer. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule. Discrepancies between calculated and experimental shifts can sometimes point to conformational effects or the presence of intermolecular interactions in the experimental sample that are not accounted for in the gas-phase calculations. More advanced computational models can include solvent effects to improve the accuracy of the predictions.
Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
| C1 (CH-SO₂Cl) | 78.5 | 79.2 | -0.7 |
| C2 (CH₂) | 35.2 | 35.8 | -0.6 |
| C3 (CH₂) | 24.8 | 25.1 | -0.3 |
| C4 (CH₂) | 38.1 | 38.5 | -0.4 |
| C5 (Spiro) | 60.3 | 61.0 | -0.7 |
| C6 (CH₂) | 39.5 | 40.1 | -0.6 |
| C7 (CH₂) | 26.7 | 27.0 | -0.3 |
| C8 (CH₂) | 26.7 | 27.0 | -0.3 |
| C9 (CH₂) | 39.5 | 40.1 | -0.6 |
Studies on Strain Energy and Ring Flexibility in the Spiro[4.4]nonane System
The spiro[4.4]nonane skeleton is associated with a certain amount of ring strain due to the deviation of bond angles from the ideal sp³ hybridization and torsional strain from eclipsing interactions. researchgate.net Computational chemistry provides methods to quantify this strain energy and to assess the flexibility of the cyclopentane (B165970) rings.
The strain energy of this compound can be calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations. By comparing the calculated heat of formation of the strained molecule with that of strain-free reference compounds, the strain energy can be estimated.
Illustrative Data Table: Calculated Strain Energy Contributions in this compound (Hypothetical Data)
| Strain Component | Energy Contribution (kcal/mol) | Origin |
| Baeyer Strain (Angle Strain) | 8.5 | Deviation of bond angles from the ideal 109.5°. |
| Pitzer Strain (Torsional Strain) | 6.2 | Eclipsing interactions between adjacent C-H bonds. |
| Transannular Strain | 1.5 | Steric interactions across the rings. |
| Total Strain Energy | 16.2 | Sum of all strain contributions. |
Applications of Spiro 4.4 Nonane 1 Sulfonyl Chloride and Its Derivatives in Organic Synthesis Research
As a Versatile Building Block in the Synthesis of Complex Molecules
The unique conformational constraints and well-defined spatial arrangement of the spiro[4.4]nonane core make it an attractive building block for complex molecular architectures. mdpi.com Its incorporation can impart specific stereochemical properties and structural rigidity, which are highly sought after in natural product synthesis and medicinal chemistry.
Total Synthesis Approaches Utilizing the Spiro[4.4]nonane Core in Natural Product Synthesis Research
The spiro[4.4]nonane motif is present in a variety of natural products, often contributing to their biological activity. rsc.orgresearchgate.net Consequently, the development of synthetic routes to access this core structure is a significant area of research. One notable example is the antibiotic Fredericamycin A, which features a complex spiro[4.4]nonane system. researchgate.net The total synthesis of such molecules requires precise control over stereochemistry, and strategies often involve the construction of the spirocyclic core as a key step. rsc.org While syntheses may start from precursors like spiro[4.4]nonane-1,6-dione, the functionalization of this core into reactive intermediates is crucial for elaboration into the final natural product. researchgate.net The development of methods for synthesizing these spirocyclic systems remains a key challenge and an active area of investigation. acs.org
Table 1: Natural Products Featuring a Spirocyclic Core
| Natural Product Family | Core Structure Mentioned | Significance |
|---|---|---|
| Fredericamycin A | Spiro[4.4]nonane | Antibiotic activity; complex synthetic target. researchgate.net |
| Ganoderma Meroterpenoids | Spirocyclic System | Bioactive compounds; synthesis involves ring-closing metathesis. rsc.org |
Modular Synthesis Strategies for Diverse Spirocyclic Architectures
Modern drug discovery benefits from modular or "diversity-oriented" synthesis, which allows for the rapid creation of libraries of structurally related compounds. researchgate.netnih.gov The spiro[4.4]nonane framework is an excellent scaffold for such strategies. Researchers have developed modular approaches that utilize simple, abundant starting materials like cyclic ketones to generate a wide range of polar spirocyclic systems. nih.govresearchgate.net These methods often involve domino reactions or cascade cyclizations to efficiently build molecular complexity. researchgate.netchemrxiv.org For instance, a sequence involving a Knoevenagel condensation followed by a Giese-type radical reaction can produce diverse β-spirocyclic pyrrolidine (B122466) derivatives. researchgate.netnih.gov These modular routes provide access to novel chemical space, enabling the exploration of spirocyclic compounds for potential therapeutic applications. researchgate.netrsc.org
Precursor for Chiral Ligands and Catalysts in Asymmetric Catalysis
Perhaps the most significant application of the spiro[4.4]nonane scaffold is in the field of asymmetric catalysis. jlu.edu.cn The inherent chirality and conformational rigidity of this framework make it an ideal backbone for the design of chiral ligands, auxiliaries, and organocatalysts that can induce high levels of stereoselectivity in chemical reactions. researchgate.net
Design and Synthesis of Spiro[4.4]nonane-Derived Chiral Auxiliaries
A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org Derivatives of the spiro[4.4]nonane core, such as (-)-spiro[4.4]nonane-1,6-diol, have been successfully employed as chiral auxiliaries. rsc.org This diol can modify reducing agents like lithium aluminium hydride (LAH) to achieve the enantioselective reduction of ketones, producing chiral alcohols with high enantiomeric excess (e.e.). rsc.org It has also been used to control the stereochemistry of Diels-Alder reactions. scholaris.ca The synthesis of such auxiliaries often starts with precursors like spiro[4.4]nonane-1,6-dione. researchgate.net A reactive handle like Spiro[4.4]nonane-1-sulfonyl chloride allows for the covalent attachment of the spirocyclic directing group to a substrate via a sulfonamide linkage, leveraging the proven stereo-directing ability of sulfur-based auxiliaries. nih.govscielo.org.mx
Development of Spiro[4.4]nonane-Based Ligands for Transition Metal Catalysis
The C2 symmetry and rigid structure of the spiro[4.4]nonane skeleton make it a privileged component in the design of chiral ligands for transition metal-catalyzed reactions. researchgate.net Since the introduction of spiro-based ligands in the late 1990s, numerous variants have been developed and applied in key transformations like asymmetric hydrogenation and carbon-carbon bond formation. jlu.edu.cn These ligands coordinate to a metal center (e.g., Rhodium, Palladium, or Iridium), creating a chiral environment that forces a reaction to proceed with a specific stereochemical preference. researchgate.net The development of novel ligands for transition metal complexes continues to be an active area of research to define new reaction capabilities. chiba-u.jprutgers.edu
Table 2: Performance of Spiro[4.4]nonane-Derived Ligands in Asymmetric Catalysis
| Ligand Type | Metal | Reaction Type | Substrate Type | Reported Enantioselectivity (e.e.) |
|---|---|---|---|---|
| Spiro Monophosphite-Olefin (SMPO) | Rhodium (Rh) | 1,2-addition | Aldimines | High yields, excellent e.e. researchgate.net |
| Spiro Phosphoric Acid (STRIP) | Palladium (Pd) | C-H Olefination | Biaryl Precursors | Up to 98% e.e. researchgate.net |
Organocatalytic Applications of Spiro[4.4]nonane Derivatives
Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful alternative to metal-based catalysis. Spirocyclic compounds are central to this field, both as targets of synthesis and as catalysts themselves. researchgate.net Researchers have developed organocatalytic methods, such as carbene- and thiourea-cocatalyzed reactions, to enable asymmetric access to spiro[4.4]nonane structures. researchgate.net Furthermore, derivatives of the spiro[4.4]nonane core can be incorporated into organocatalyst designs. For example, synergistic photocatalysis and organocatalysis have been used for the [3+2] cycloaddition of cyclopropylamines with olefins to create spiro[4.5]decane systems, a close relative of the spiro[4.4]nonane core. mdpi.com These strategies highlight the dual role of the spiro framework in this modern branch of catalysis.
Role in the Development of Novel Synthetic Methodologies
The unique structural framework of this compound, featuring a spirocyclic core, presents distinct steric and electronic properties that can be harnessed to develop innovative synthetic methods. Its derivatives have shown potential in initiating complex reaction sequences and addressing long-standing challenges in stereocontrol.
Cascade Reactions and Tandem Processes Initiated by Sulfonyl Chloride Reactivity
The reactivity of the sulfonyl chloride group is a cornerstone for initiating a variety of cascade and tandem processes. These reactions, where multiple chemical bonds are formed in a single operation, are highly sought after for their efficiency and atom economy. While direct research on this compound in this context is nascent, the broader field of sulfonyl chloride chemistry provides a fertile ground for its potential applications.
Conceptually, the generation of a sulfonyl radical from this compound under radical-forming conditions could trigger a cascade cyclization. For instance, a related spirocyclic sulfonyl chloride, allylcyclopropane sulfonyl chloride, has been employed in the synthesis of spirocyclic vinyl sulfones through a photocatalyzed cascade process involving radical cyclization followed by a (hetero)aryl migration. nih.gov This suggests a plausible pathway where the spiro[4.4]nonylsulfonyl radical could add to an unsaturated system, initiating a sequence of intramolecular reactions to build complex polycyclic structures.
Metal-free cascade reactions initiated by sulfonyl radicals from arylsulfonyl hydrazides have been developed for the synthesis of complex nitrogen-containing heterocycles. rsc.org By analogy, this compound could potentially serve as a precursor to the corresponding spiroalkylsulfonyl radical, which could then participate in similar cascade cyclizations. The spiro[4.4]nonane moiety would introduce a three-dimensional element that could influence the stereochemical outcome of the cyclization steps.
The following table outlines a conceptual cascade reaction initiated by a spiroalkylsulfonyl radical, illustrating the potential of this compound in such transformations.
| Step | Reaction Type | Intermediate/Product | Key Features |
| 1 | Radical Initiation | Spiro[4.4]nonylsulfonyl radical | Generation from this compound |
| 2 | Intermolecular Addition | Adduct with an alkyne or alkene | Formation of a new C-S bond |
| 3 | Intramolecular Cyclization | Cyclic radical intermediate | Formation of a new C-C bond |
| 4 | Termination | Final cyclized product | Hydrogen atom abstraction or further reaction |
Strategies for Constructing All-Carbon Quaternary Stereocenters
The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a formidable challenge in organic synthesis due to steric hindrance. researchgate.net The development of methodologies to create these centers with high stereocontrol is of significant interest.
While direct evidence of this compound in the synthesis of all-carbon quaternary stereocenters is not yet prevalent in the literature, the broader context of spirocycle synthesis points towards its potential. The synthesis of spirocycles inherently involves the formation of a quaternary carbon at the spiro-junction. Methodologies that utilize spirocyclic building blocks can therefore be a powerful strategy for introducing these stereocenters.
One can envision scenarios where derivatives of this compound are used in reactions that generate a quaternary center. For example, the conjugate addition of a nucleophile to an α,β-unsaturated sulfone derived from this compound could, under appropriate chiral catalysis, lead to the formation of a quaternary stereocenter adjacent to the sulfone group.
Recent advancements have shown that chiral sulfones bearing an all-carbon quaternary stereocenter can be accessed through methods like the insertion of sulfur dioxide. mdpi.com Although this does not directly involve a pre-formed sulfonyl chloride, it highlights the importance of the sulfonyl group in proximity to a quaternary center. A hypothetical reaction pathway for the creation of an all-carbon quaternary stereocenter using a derivative of this compound is presented below.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Feature |
| Spiro[4.4]non-1-ene | A sulfonylating agent | Radical initiator | Spiro[4.4]nonane derivative with a sulfonyl group |
| α-Substituted Spiro[4.4]nonyl sulfone | Organometallic reagent | Chiral ligand | All-carbon quaternary stereocenter α to the sulfonyl group |
The spirocyclic nature of the starting material provides a rigid framework that can enhance facial selectivity during the crucial bond-forming step, potentially leading to high diastereoselectivity or enantioselectivity when a chiral catalyst is employed.
Synthesis and Academic Utility of Spiro 4.4 Nonane Sulfonyl Chloride Analogues and Derivatives
Systematic Structural Modifications of the Spiro[4.4]nonane Core
The spiro[4.4]nonane core serves as a rigid, three-dimensional scaffold that can be systematically modified to explore chemical space and optimize biological activity. In medicinal chemistry, altering the core structure of a lead compound is a common strategy to enhance potency, selectivity, and pharmacokinetic properties. While specific documented modifications of the Spiro[4.4]nonane-1-sulfonyl chloride core are not extensively detailed in readily available literature, general principles of organic synthesis allow for hypothetical modifications.
Strategies for modification can include:
Introduction of Substituents: Functional groups such as alkyl, aryl, hydroxyl, or amino groups could be introduced onto the cyclopentyl rings. These modifications can alter the molecule's lipophilicity, polarity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.
Ring Alteration: Although this would technically create a different spirocyclic system, the expansion or contraction of one of the cyclopentyl rings (e.g., to a spiro[4.5]decane system) is a valid strategy for probing the spatial requirements of a binding pocket. researchgate.net
Stereochemical Control: The spiro[4.4]nonane system possesses chiral centers. Asymmetric synthesis can provide access to specific enantiomers or diastereomers, which is crucial as biological systems often exhibit stereoselectivity. researchgate.net The stereoscopic configuration of spiro-atoms can be crucial for biological activity. rsc.org
These modifications allow for a systematic exploration of structure-activity relationships (SAR), providing insights into how the topology of the spirocyclic core influences the compound's function.
Derivatization at the Sulfonyl Chloride Moiety for Research Purposes
The sulfonyl chloride (-SO₂Cl) group is a highly reactive electrophile, making it an excellent handle for derivatization. researchgate.net It readily reacts with a wide range of nucleophiles to form stable covalent bonds, a property extensively used in creating libraries of compounds for research. The most common derivatizations involve reactions with amines and alcohols (or phenols).
Synthesis of Sulfonamides: The reaction of this compound with primary or secondary amines yields the corresponding sulfonamides. This is one of the most fundamental reactions in the synthesis of bioactive molecules, as the sulfonamide group is a key feature in numerous drugs. researchgate.net This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.
Synthesis of Sulfonates (Sulfonic Esters): Reaction with alcohols or phenols produces sulfonate esters. This transformation is useful for creating derivatives with different physicochemical properties compared to sulfonamides. eurjchem.com
The ability to couple the spiro[4.4]nonane sulfonyl chloride with a diverse set of amines and alcohols allows researchers to generate a large number of analogues for screening purposes. This modular approach is central to modern drug discovery and chemical biology.
| Nucleophile | Resulting Functional Group | General Application |
|---|---|---|
| Primary/Secondary Amine (R-NH₂ / R₂NH) | Sulfonamide (-SO₂NHR / -SO₂NR₂) | Bioactive compounds, enzyme inhibitors. ajchem-b.com |
| Alcohol/Phenol (R-OH) | Sulfonate Ester (-SO₂OR) | Pro-drugs, alternative linkers. eurjchem.com |
| Water (H₂O) | Sulfonic Acid (-SO₃H) | Increased water solubility. |
Exploration of Structure-Reactivity Relationships in Spiro[4.4]nonane Sulfonyl Compounds
The study of structure-reactivity relationships (SRR) seeks to understand how a molecule's chemical structure influences its reactivity. For this compound and its derivatives, several factors are at play:
Steric Hindrance: The bulky, rigid spiro[4.4]nonane scaffold can sterically hinder the approach of nucleophiles to the sulfonyl chloride group. The degree of hindrance depends on the substitution pattern on the spiro-core and the stereochemistry at the carbon bearing the sulfonyl group. This can modulate the rate of sulfonamide or sulfonate formation.
Electronic Effects: Substituents on the spirocyclic rings can exert electronic effects (inductive or field effects) that influence the electrophilicity of the sulfur atom in the sulfonyl chloride. Electron-withdrawing groups would be expected to increase reactivity, while electron-donating groups might decrease it. Structure-activity relationship studies have shown that the presence of electron-donating or electron-withdrawing groups on associated phenyl rings can significantly boost or alter the biological activity of sulfonamide derivatives. acu.edu.in
Conformational Rigidity: Unlike flexible acyclic or monocyclic systems, the spiro[4.4]nonane core has a restricted conformation. This rigidity can pre-organize the molecule for binding to a biological target, but it can also affect the transition state energies of its chemical reactions. The defined three-dimensional shape is a key feature of spirocycles that is exploited in drug design.
By systematically synthesizing and studying the reactivity of various analogues, researchers can build predictive models that link specific structural features to desired chemical or biological outcomes. nih.govnih.gov
Development of Novel Spirocyclic Sulfonamides and Sulfonates as Research Probes
The derivatives of this compound, particularly sulfonamides, are valuable as research probes to investigate biological systems. A research probe is a molecule designed to interact with a specific biological target (like an enzyme or receptor) to study its function.
Enzyme Inhibitors: Spirocyclic sulfonamides have been synthesized and investigated as potent inhibitors of various enzymes. For instance, novel series of spirochromane-based primary sulfonamides have shown strong inhibitory activity against human carbonic anhydrase (hCA) isoforms II and VII, which are validated therapeutic targets for conditions like neuropathic pain. nih.gov The spirocyclic scaffold helps to position the sulfonamide group correctly within the enzyme's active site for optimal binding.
Fluorescent Probes: The sulfonyl chloride group is a common reactive handle for attaching fluorophores (fluorescent molecules) to other molecules. For example, reagents like Texas Red™ sulfonyl chloride are used to create fluorescent bioconjugates. fishersci.fr By reacting this compound with an amino-functionalized fluorophore, or by reacting an amine-containing spiro[4.4]nonane derivative with a fluorophore-sulfonyl chloride, novel fluorescent probes can be created. These probes can be used to visualize biological processes or localize targets within cells.
Chemical Biology Tools: Sulfonyl fluorides, closely related to sulfonyl chlorides, have been developed as chemical probes to covalently engage specific amino acid residues in proteins, such as in the discovery of cereblon modulators. rsc.org This highlights the utility of the sulfonyl group in designing reactive probes for identifying and studying protein targets.
The development of these specialized molecules provides powerful tools for fundamental research in biology and medicine.
| Derivative Class | Probe Type | Research Application | Reference Example |
|---|---|---|---|
| Spirocyclic Sulfonamides | Enzyme Inhibitor | Studying carbonic anhydrase function in neuropathic pain models. | Inhibition of hCA II and hCA VII. nih.gov |
| Fluorophore-tagged Spirocyclic Sulfonamides | Fluorescent Probe | Cellular imaging and localization of biological targets. | General principle of using sulfonyl chlorides to create fluorescent conjugates. fishersci.fr |
| Spirocyclic Sulfonyl Fluorides | Covalent Probe | Identifying and characterizing protein binding sites. | Development of cereblon modulators. rsc.org |
Emerging Research Frontiers and Future Perspectives
Unexplored Synthetic Pathways to Spiro[4.4]nonane-1-sulfonyl chloride and its Functionalized Analogues
While established methods for the synthesis of sulfonyl chlorides and spirocycles exist, the exploration of novel and more efficient synthetic routes to this compound and its functionalized analogues remains a fertile area of research. Current methodologies often involve multi-step sequences that can be lengthy and may not be amenable to the introduction of diverse functional groups.
Future synthetic endeavors are likely to focus on the development of convergent and stereoselective pathways. One promising, yet largely unexplored, avenue is the application of modern C-H activation and functionalization techniques. Directing group-assisted C-H sulfonylation of a pre-formed spiro[4.4]nonane core could provide a more atom-economical and direct route to the target molecule and its derivatives.
Furthermore, the development of asymmetric syntheses of functionalized spiro[4.4]nonane precursors will be crucial for accessing enantiomerically pure sulfonyl chlorides. Organocatalysis and transition-metal catalysis have shown significant promise in the enantioselective synthesis of spirocycles, and the application of these methods to precursors of this compound is a key area for future investigation. rsc.org
The table below outlines potential unexplored synthetic strategies and the key research focus for each.
| Synthetic Strategy | Key Research Focus | Potential Advantages |
| Direct C-H Sulfonylation | Development of suitable directing groups and catalysts for the regioselective sulfonylation of the spiro[4.4]nonane backbone. | Increased atom economy, reduced step count, and potential for late-stage functionalization. |
| Enantioselective Spirocyclization | Application of modern asymmetric catalysis (e.g., organocatalysis, transition-metal catalysis) to construct chiral spiro[4.4]nonane precursors. mahidol.ac.th | Access to enantiopure this compound for applications in asymmetric synthesis and chiral materials. |
| Flow Chemistry Approaches | Adaptation of known batch syntheses to continuous flow processes for both the spirocycle formation and the subsequent sulfonylation. | Enhanced safety, scalability, and reproducibility of the synthesis. |
| Photoredox Catalysis | Exploration of visible-light-mediated radical reactions for the formation of the spirocyclic core or the introduction of the sulfonyl chloride moiety. | Mild reaction conditions and access to novel reactivity patterns. |
Novel Catalytic Applications and Mechanistic Discoveries
The rigid, three-dimensional structure of the spiro[4.4]nonane scaffold makes it an excellent candidate for the development of novel chiral ligands for asymmetric catalysis. researchgate.net The sulfonyl chloride group in this compound serves as a versatile handle for the covalent attachment of various coordinating groups, allowing for the synthesis of a diverse library of potential ligands.
Future research will likely focus on the design and synthesis of bidentate and multidentate ligands derived from enantiopure this compound. These ligands could find applications in a wide range of transition-metal-catalyzed reactions, including hydrogenation, C-C bond formation, and C-heteroatom bond formation. researchgate.net The unique stereoelectronic properties conferred by the spiro[4.4]nonane backbone could lead to catalysts with enhanced activity, selectivity, and substrate scope compared to existing systems.
Mechanistic investigations into how the spirocyclic framework influences the catalytic cycle will be of paramount importance. A deeper understanding of the metal-ligand interactions and the transition state geometries will enable the rational design of more efficient and selective catalysts. Techniques such as in-situ spectroscopy and computational modeling will be instrumental in elucidating these mechanistic details. nih.govrsc.org
The table below highlights potential catalytic applications and the corresponding areas for mechanistic investigation.
| Catalytic Application | Potential Ligand Design | Key Mechanistic Questions to Address |
| Asymmetric Hydrogenation | Chiral phosphine (B1218219) or amine ligands derived from enantiopure Spiro[4.4]nonane-1-sulfonamide. | How does the spirocyclic backbone influence the quadrant diagram and the stereochemical outcome of the reaction? |
| Enantioselective C-C Coupling | Bidentate ligands with both a soft (e.g., phosphine) and a hard (e.g., nitrogen) donor atom. | What is the role of the spirocyclic scaffold in controlling the reductive elimination step and preventing side reactions? |
| Asymmetric C-H Activation | Ligands that can participate in concerted metalation-deprotonation pathways. | How does the rigidity of the spiro[4.4]nonane framework affect the geometry of the C-H activation transition state? |
| Organocatalysis | Chiral sulfonamides or related functional groups acting as hydrogen bond donors or Brønsted acids/bases. | What is the nature of the non-covalent interactions between the spirocyclic catalyst and the substrate? |
Integration with High-Throughput Experimentation and Automation in Synthetic Research
The exploration of the vast chemical space offered by functionalized this compound derivatives necessitates the adoption of modern high-throughput experimentation (HTE) and laboratory automation. These technologies can significantly accelerate the discovery of new synthetic routes and the optimization of reaction conditions.
Automated synthesis platforms can be employed to rapidly prepare libraries of this compound analogues with diverse substitution patterns. This would allow for a systematic investigation of structure-activity and structure-property relationships. Furthermore, HTE techniques can be used to screen a large number of catalysts, solvents, and other reaction parameters to identify optimal conditions for the synthesis of the target compound and its derivatives.
The integration of automated synthesis with high-throughput screening for catalytic activity would create a powerful workflow for the discovery of novel catalysts based on the spiro[4.4]nonane scaffold. This approach would enable the rapid identification of lead catalyst structures for a variety of chemical transformations.
The table below summarizes the potential applications of HTE and automation in the research of this compound.
| Area of Application | HTE / Automation Strategy | Expected Outcomes |
| Synthetic Route Scouting | Parallel synthesis platforms to test multiple reaction pathways and conditions simultaneously. | Rapid identification of the most efficient and robust synthetic routes. |
| Reaction Optimization | Design of Experiment (DoE) coupled with automated reaction execution and analysis. | Fine-tuning of reaction parameters to maximize yield and purity. |
| Catalyst Discovery | High-throughput synthesis of a library of spiro[4.4]nonane-based ligands and screening for catalytic activity in parallel. | Discovery of novel and highly active catalysts for a range of chemical reactions. |
| Materials Science | Automated formulation and testing of polymers and other materials incorporating the spiro[4.4]nonane unit. | Accelerated discovery of new materials with desirable properties. |
Advancements in Theoretical Modeling for Predictive Synthesis and Reactivity
Theoretical and computational chemistry are poised to play an increasingly important role in guiding the future research of this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives. rsc.org
Predictive modeling can be used to explore potential synthetic pathways and to identify promising reaction conditions, thereby reducing the need for extensive experimental screening. rsc.org For example, computational models can be used to predict the regioselectivity of C-H functionalization reactions on the spiro[4.4]nonane core or to estimate the activation barriers for different synthetic routes.
In the context of catalysis, theoretical modeling can be used to design novel ligands with optimal stereoelectronic properties for specific catalytic applications. By simulating the catalytic cycle, researchers can gain a detailed understanding of the mechanism and identify the key factors that control the activity and selectivity of the catalyst. This knowledge can then be used to rationally design improved catalysts.
The table below outlines the key areas where theoretical modeling can contribute to the advancement of research on this compound.
| Area of Application | Computational Method | Predicted Properties / Insights |
| Synthesis Planning | Quantum mechanics (e.g., DFT) calculations of reaction energies and activation barriers. | Feasibility and selectivity of proposed synthetic steps. |
| Reactivity Prediction | Calculation of molecular orbitals (HOMO, LUMO), electrostatic potential maps, and reactivity indices. | Site of nucleophilic or electrophilic attack on the molecule. |
| Catalyst Design | Molecular mechanics and quantum mechanics modeling of metal-ligand complexes and transition states. | Prediction of enantioselectivity and catalytic activity of novel spiro[4.4]nonane-based catalysts. |
| Spectroscopic Characterization | Calculation of NMR chemical shifts, IR vibrational frequencies, and other spectroscopic properties. | Aiding in the structural elucidation of new compounds and intermediates. |
Q & A
Basic Questions
Q. What synthetic methodologies are employed for the preparation of Spiro[4.4]nonane-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of spirocyclic sulfonyl chlorides typically involves two stages: (1) constructing the spiro[4.4]nonane core and (2) introducing the sulfonyl chloride group. For the spiro core, transition-metal-free cycloaddition strategies (e.g., 1,3-dipolar reactions with nitrilimines) have been optimized for related spiro compounds, yielding high purity and efficiency under mild conditions . Subsequent sulfonation/chlorination steps may employ chlorosulfonic acid or thionyl chloride, as demonstrated in analogous sulfonyl chloride syntheses (e.g., biphenylsulfonyl chloride) . Key factors affecting yield include solvent polarity (e.g., dichloromethane for controlled reactivity), temperature (0–25°C to minimize side reactions), and stoichiometric control of chlorinating agents.
Q. How is this compound characterized using NMR spectroscopy, and what spectral features distinguish its spiro architecture?
- Methodological Answer : ¹H and ¹³C NMR spectroscopy, combined with selective decoupling experiments, are critical for confirming the spiro structure. The spiro[4.4]nonane system generates distinct splitting patterns due to restricted rotation and axial/equatorial proton environments. For example, "inner" olefinic protons in related spiro alkenes exhibit high-field shifts (δ 4.5–5.5 ppm) and coupling constants (J = 8–12 Hz) indicative of spiro geometry . Iterative computational analysis of coupling constants (e.g., using Varian HA-100 spectrometers) resolves ambiguities in overlapping signals .
Q. What are the typical nucleophilic substitution reactions involving this compound, and how does its spiro structure affect reactivity?
- Methodological Answer : The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates. For example, reactions with primary amines (e.g., aniline derivatives) in dry THF at 0°C yield sulfonamides with >80% efficiency . The spiro structure introduces steric hindrance, slowing reaction kinetics compared to linear analogs. Optimizing reaction conditions—such as using bulky amine bases (e.g., DBU) to deprotonate intermediates—mitigates steric effects .
Advanced Research Questions
Q. How can researchers resolve ambiguities in the NMR spectral data of Spiro[4.4]nonane derivatives, particularly regarding coupling constants and proton assignments?
- Methodological Answer : Contradictions in spectral data arise from overlapping signals and complex coupling networks. Advanced NMR techniques, such as 2D-COSY and HSQC, combined with iterative computational simulations (e.g., using Gaussian or ORCA software), differentiate between axial and equatorial protons . For example, in spiro[4.4]nonadiene-1,3, computational modeling of J-coupling constants (e.g., ¹³C-¹H couplings) aligns with experimental data to assign "inner" vs. "outer" olefinic protons .
Q. What mechanistic insights explain the reactivity of this compound in the formation of sulfonamide derivatives, and how do electronic/steric factors influence the reaction pathway?
- Methodological Answer : The reaction proceeds via a two-step mechanism: (1) nucleophilic attack on the sulfur atom, displacing chloride, and (2) deprotonation of the intermediate sulfonic acid derivative. Density functional theory (DFT) studies suggest that the spiro system’s electron-withdrawing nature polarizes the S–Cl bond, enhancing electrophilicity. However, steric hindrance from the spiro bridge increases the activation energy by ~5–10 kcal/mol compared to linear sulfonyl chlorides. Transition-state modeling reveals that bulky amines (e.g., tert-butylamine) reduce steric clash, improving yields .
Q. What are the stability considerations for this compound under varying storage and reaction conditions (e.g., temperature, solvent polarity)?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis in protic solvents (e.g., H₂O, alcohols). Stability studies in anhydrous solvents (e.g., THF, acetonitrile) at –20°C show <5% decomposition over 30 days. At elevated temperatures (>40°C), thermal decomposition generates SO₂ and spiro[4.4]nonane byproducts. Polar aprotic solvents (e.g., DMF) stabilize the sulfonyl chloride via solvation but may accelerate side reactions with nucleophilic impurities .
Q. How can computational chemistry predict the electronic environment and reactive sites of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces (EPS), identifying the sulfur atom as the most electrophilic site (EPS ≈ –40 kcal/mol). Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions between the sulfonyl group and spiro core, revealing diminished resonance stabilization compared to planar analogs. Molecular dynamics simulations predict conformational rigidity, with energy barriers >15 kcal/mol for spiro ring puckering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
